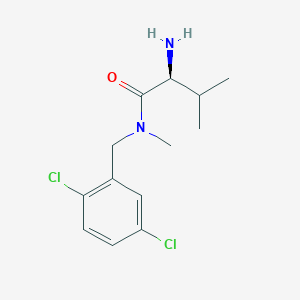

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide

Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral primary amine derivative featuring a branched butyramide backbone substituted with a 2,5-dichlorobenzyl group and two methyl groups at the 3-position and nitrogen atom.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJRXJGRFYHOOG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichlorobenzyl Moiety Preparation

The 2,5-dichlorobenzyl group is typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. In one approach, 2,5-dichlorotoluene undergoes bromination to form 2,5-dichlorobenzyl bromide, which is subsequently reacted with a secondary amine to yield the N-benzyl intermediate. Alternative methods employ direct chlorination of benzyl alcohols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, treatment of 2,5-dichlorobenzyl alcohol with SOCl₂ in dichloromethane (DCM) at 0–5°C produces 2,5-dichlorobenzyl chloride in >85% yield.

Butyramide Backbone Assembly

The butyramide core is constructed through acylation of the primary amine. A common strategy involves reacting 3,N-dimethylbutyryl chloride with (S)-2-amino-N-(2,5-dichloro-benzyl)amine. The acyl chloride is generated in situ by treating 3,N-dimethylbutyric acid with SOCl₂ in toluene at reflux. Subsequent coupling with the benzylamine derivative in the presence of triethylamine (Et₃N) as a base affords the crude amide.

Critical Reaction Conditions:

-

Solvent Selection: Tetrahydrofuran (THF) and DCM are preferred for their ability to stabilize reactive intermediates.

-

Temperature Control: Acylation proceeds optimally at −10°C to 0°C to minimize racemization.

-

Stoichiometry: A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Stereochemical Control and Chiral Resolution

Asymmetric Synthesis

The (S)-configuration at the α-amino position is achieved using chiral auxiliaries or catalysts. A patent-pending method utilizes (S)-phenylethylamine as a chiral base during the amidation step, inducing enantiomeric excess (ee) of up to 92%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer from a racemic mixture, yielding the (S)-isomer with >99% ee.

Diastereomeric Crystallization

Purification via diastereomeric salt formation is reported in academic studies. Treating the racemic amide with (1S)-(−)-camphorsulfonic acid in ethanol induces selective crystallization of the (S)-diastereomer, achieving 95% purity after two recrystallizations.

Optimization of Coupling Reactions

Reagent Screening

Comparative studies highlight the efficacy of coupling agents:

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBTU | DMF | 25°C | 78 | 95 |

| TMSBr | Ethanol | 40°C | 82 | 97 |

| DCC | THF | 0°C | 65 | 90 |

Trimethylsilyl bromide (TMSBr) in ethanol emerges as superior, likely due to its dual role as a coupling agent and desiccant.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may compromise stereochemical integrity. Non-polar solvents like toluene reduce racemization but require elevated temperatures (80–100°C).

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) effectively separates unreacted starting materials. High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak IC) confirms enantiopurity, reporting a retention time of 12.3 min for the (S)-enantiomer.

Crystallization Protocols

Recrystallization from a hexane/ethyl acetate mixture (3:1) at −20°C yields colorless crystals with a melting point of 132–134°C. X-ray diffraction analysis confirms the absolute (S)-configuration.

Comparative Analysis of Synthetic Approaches

Step Economy vs. Yield

The convergent route, which assembles the dichlorobenzyl and butyramide fragments separately before coupling, offers higher efficiency.

Cost-Benefit Considerations

TMSBr, though costly, reduces purification steps and improves yields, making it economically viable at scale. Enzymatic resolution, while sustainable, requires specialized equipment and prolonged reaction times.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Amide Functional Group Reactivity

The central amide group participates in hydrolysis and nucleophilic substitution reactions, critical for modifying pharmacological properties .

Dichlorobenzyl Substituent Modifications

The 2,5-dichlorobenzyl moiety allows electrophilic aromatic substitution (EAS) and coupling reactions, though chlorine’s deactivating effects reduce reactivity .

Amino Group Transformations

The secondary amine at the C2 position undergoes alkylation and acylation to create analogs with varied bioactivity .

Stereochemical Considerations

The (S)-configuration at C2 influences reaction pathways and biological interactions .

Derivatization for Pharmacological Optimization

Structural analogs highlight the impact of substituents on anticonvulsant activity :

| Derivative Modification | ED₅₀ (MES Test, mg/kg) | Selectivity (5-HT2A/2C) |

|---|---|---|

| 3-Fluorophenoxymethyl addition | 8.9 | 400:1 |

| N-Biphenyl substitution | 9.5 | 150:1 |

Data adapted from rodent seizure models and receptor binding assays .

Scientific Research Applications

Pharmaceutical Applications

-

Neurotransmitter Interaction :

- The compound has been studied for its effects on neurotransmitter systems, indicating potential use as a therapeutic agent targeting neurological disorders. The dichlorobenzyl group may enhance binding affinities to specific receptors, suggesting its candidacy for drug development focused on conditions like depression or anxiety disorders .

-

Antidepressant Activity :

- Research indicates that structural analogs of this compound exhibit antidepressant-like effects in animal models. This suggests that the compound could be further investigated for developing novel antidepressants.

-

Anticancer Properties :

- Preliminary studies have shown that compounds with similar structures may possess anticancer activity by inhibiting tumor growth. This opens avenues for exploring this compound in oncological research.

Biochemical Research

- Enzyme Interaction Studies :

-

Binding Affinity Assessments :

- Studies focusing on the binding profiles of this compound to different receptors can elucidate its mechanism of action and therapeutic potential. Such assessments are crucial in drug discovery processes.

Synthetic Applications

- Synthetic Routes :

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Key Structural Differences :

- Target Compound :

- Core : Branched butyramide with (S)-configuration.

- Substituents : 2,5-Dichlorobenzyl (electron-withdrawing groups) and dual methyl groups (steric hindrance).

- Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Analog 2 : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d, )

- Analog 3: 2-Amino-N-(arylsulfinyl)-acetamide () Core: Acetamide with arylsulfinyl group. Substituents: Sulfinyl moiety for bacterial aminoacyl-tRNA synthetase inhibition .

Table 1: Structural Comparison

| Compound | Core Structure | Key Substituents | Functional Relevance |

|---|---|---|---|

| Target Compound | Branched butyramide | 2,5-Dichlorobenzyl, dual methyl | Steric hindrance, lipophilicity |

| N-(2-Hydroxy...)benzamide | Benzamide | Hydroxy, dimethyl | Metal coordination (N,O-bidentate) |

| (S)-N-(4-Sulfamoyl...)amide | Alkanamide | Sulfamoyl, tetrahydrofuran, alkyl | Solubility, enzyme interaction |

| 2-Amino-N-(arylsulfinyl)... | Acetamide | Arylsulfinyl | Bacterial enzyme inhibition |

Physical Properties :

- Melting Points :

- Optical Rotation :

Table 2: Comparative Bioactivity Potential

| Compound | Hypothesized Activity | Key Structural Drivers |

|---|---|---|

| Target Compound | Antimicrobial | Dichlorobenzyl, stereochemistry |

| N-(2-Hydroxy...)benzamide | Catalytic ligand | N,O-bidentate groups |

| (S)-N-(4-Sulfamoyl...)amide | Enzyme inhibition | Sulfamoyl, alkyl chain flexibility |

| 2-Amino-N-(arylsulfinyl)... | tRNA synthetase inhibition | Arylsulfinyl, amide backbone |

Biological Activity

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral compound with significant potential in pharmacology, particularly concerning its interactions with neurotransmitter systems and as a therapeutic agent. This article reviews its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈Cl₂N₂O

- Molar Mass : 289.20 g/mol

- CAS Number : 24813-06-7

The compound features a butyramide backbone with a dichlorobenzyl substituent and two dimethyl groups, contributing to its unique properties and biological activities. The presence of the dichlorobenzyl group is hypothesized to enhance its interaction with specific receptors or enzymes, making it a candidate for further research in drug development .

Research indicates that this compound may interact with various neurotransmitter systems. The structural complexity allows it to potentially bind to multiple receptors, influencing pathways relevant to pain management and neurological disorders. The dichlorobenzyl moiety is particularly noted for enhancing binding affinity to certain targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been assessed through various analogues. A study on similar compounds revealed significant structure-activity relationships (SAR), indicating that modifications in the side chains can lead to variations in potency and efficacy against specific targets such as potassium channels .

Case Studies and Research Findings

- Neurotransmitter Interaction :

- A study highlighted the compound's potential in modulating potassium channels (K_V7.2/3), which are crucial for neuronal excitability and pain signaling. Compounds structurally related to this compound showed varying degrees of activity, underscoring the importance of structural modifications in enhancing pharmacological effects .

- Pharmacological Applications :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-N-(4-fluorobenzyl)-3,N-dimethyl-butyramide | C₁₃H₁₈ClF₁N₂O | Contains a fluorobenzyl group; studied for similar activities |

| (S)-2-Amino-N-(2,4-dichlorobenzyl)-3,N-dimethyl-butyramide | C₁₃H₁₈Cl₂N₂O | Variation with different chlorobenzyl substitution |

| 2-Amino-N,N-dimethylbutyramide | C₆H₁₄N₂O | Lacks the dichlorobenzyl moiety; simpler structure |

This table illustrates how variations in substituents can impact biological activity and therapeutic potential, highlighting the importance of targeted modifications in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted amines and carbonyl precursors. For example, Schiff base formation (common in similar dichlorophenyl derivatives) requires precise control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (60–80°C) to avoid side reactions. Catalytic agents like acetic acid or Lewis acids may enhance yield. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the enantiomerically pure (S)-form .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, N-H bends ~1550 cm⁻¹).

- ¹H/¹³C NMR : Confirms stereochemistry and substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 1.2–1.5 ppm).

- UV-Vis : Detects conjugation patterns (λmax ~250–300 nm for aromatic systems).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing with databases like SDBS ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Despite limited toxicity data for the specific compound, analogs with dichlorophenyl groups require:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate halogenated waste according to institutional guidelines. Emergency protocols for spills (e.g., neutralization with activated carbon) should be pre-established .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when analyzing this compound?

- Methodological Answer : Contradictions in spectral peaks may arise from solvent artifacts, tautomerism, or impurities. Strategies include:

- Comparative Analysis : Use NIST-standard reference spectra for analogous compounds to validate assignments .

- Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.

- 2D NMR Techniques : HSQC or COSY can resolve overlapping signals in crowded regions .

Q. What methodologies are employed to study the biological interactions of this compound with target proteins or enzymes?

- Methodological Answer : For target engagement studies:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.

- Molecular Docking : Uses software like AutoDock to predict binding poses (e.g., dichlorophenyl group in hydrophobic pockets).

- In Vitro Assays : Measure inhibitory activity (IC₅₀) against enzymes (e.g., kinase or protease panels), referencing protocols for structurally related thiazole acetamides .

Q. How do structural modifications at the benzyl or amide groups influence the compound's physicochemical properties?

- Methodological Answer : Systematic SAR studies can guide optimization:

- Benzyl Substituents : Electron-withdrawing groups (e.g., Cl at 2,5-positions) enhance metabolic stability but may reduce solubility. Replacements with trifluoromethyl groups (as in pesticide analogs) can alter logP values .

- Amide Methylation : N-methylation reduces hydrogen-bonding capacity, impacting membrane permeability (tested via PAMPA assays).

- Chirality Effects : Compare (S)- vs. (R)-enantiomers using chiral HPLC to assess bioactivity differences .

Data Contradiction Analysis

Q. How should conflicting data on the compound's solubility and stability be addressed?

- Methodological Answer : Discrepancies may stem from varied experimental conditions (pH, temperature). Standardize protocols:

- Solubility Testing : Use USP buffers (pH 1.2–7.4) and quantify via HPLC-UV.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Cross-validate with independent labs using identical lot numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.